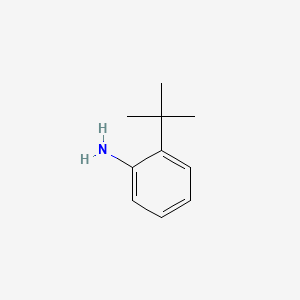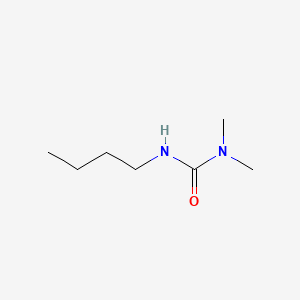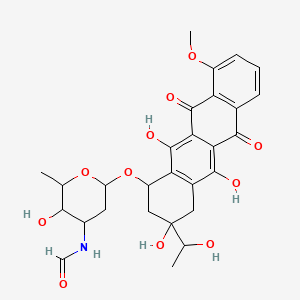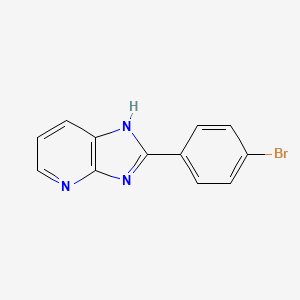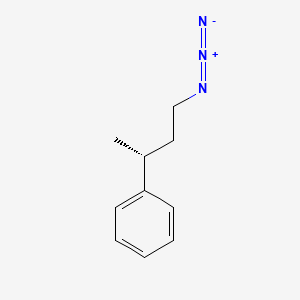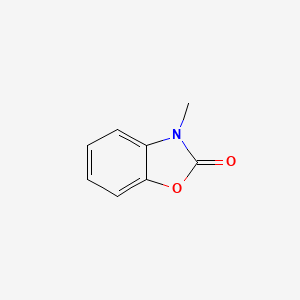
3-甲基-2-苯并恶唑啉酮
概述
描述
3-Methyl-2-benzoxazolinone is a heterocyclic compound that consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms.
科学研究应用
3-Methyl-2-benzoxazolinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Biochemical Pathways
3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone (BOA), a heterocyclic compound whose structure consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms . BOA is known to have multiple functions in maize metabolism, including defense against numerous pests and pathogens .
生化分析
Biochemical Properties
3-Methyl-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methyl-2-benzoxazolinone has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents . It interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to the disruption of bacterial growth . Additionally, 3-Methyl-2-benzoxazolinone has been found to interact with certain plant enzymes, contributing to its role as a natural pesticide .
Cellular Effects
The effects of 3-Methyl-2-benzoxazolinone on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In plant cells, 3-Methyl-2-benzoxazolinone acts as an allelochemical, inhibiting the growth of competing plant species by interfering with their cellular metabolism . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in plant defense mechanisms .
Molecular Mechanism
At the molecular level, 3-Methyl-2-benzoxazolinone exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of a functional cell wall . This binding interaction leads to the accumulation of cell wall precursors, ultimately causing cell lysis . In plants, 3-Methyl-2-benzoxazolinone interferes with enzyme activity involved in cellular metabolism, leading to the production of reactive oxygen species and subsequent cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-benzoxazolinone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that 3-Methyl-2-benzoxazolinone maintains its antimicrobial activity for several weeks, but its efficacy may decrease over time due to degradation . Long-term exposure to 3-Methyl-2-benzoxazolinone in in vitro and in vivo studies has shown that it can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-benzoxazolinone vary with different dosages in animal models. At low doses, it exhibits antimicrobial and antifungal activity without significant adverse effects . At higher doses, 3-Methyl-2-benzoxazolinone can cause toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-Methyl-2-benzoxazolinone is involved in various metabolic pathways. In plants, it is metabolized through a series of enzymatic reactions, leading to the production of secondary metabolites that contribute to its allelopathic effects . The compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity and its impact on plant growth and development .
Transport and Distribution
Within cells and tissues, 3-Methyl-2-benzoxazolinone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, the compound is transported to different tissues, where it accumulates and exerts its allelopathic effects . The distribution of 3-Methyl-2-benzoxazolinone within cells is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methyl-2-benzoxazolinone plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In plant cells, 3-Methyl-2-benzoxazolinone is localized to the chloroplasts and mitochondria, where it interferes with cellular metabolism and energy production . This localization is essential for the compound’s allelopathic effects and its role in plant defense mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-benzoxazolinone can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2-benzoxazolinone often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-Methyl-2-benzoxazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
2-Benzoxazolinone: A structurally related compound with similar properties.
6-Nitro-2-benzoxazolinone: Another derivative with distinct chemical and biological characteristics.
Uniqueness
3-Methyl-2-benzoxazolinone is unique due to the presence of a methyl group at the third position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzoxazolinone derivatives and contributes to its specific properties and applications .
属性
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21892-80-8 | |
| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?
A: 3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].
Q2: How does the presence of a methyl group influence the thermodynamic properties of 3-Methyl-2-benzoxazolinone?
A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.
Q3: What are the potential phytotoxic effects of 3-Methyl-2-benzoxazolinone?
A: Studies have demonstrated that 3-Methyl-2-benzoxazolinone exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.
Q4: How does the phytotoxicity of 3-Methyl-2-benzoxazolinone compare to other benzoxazinoids?
A: The phytotoxicity of 3-Methyl-2-benzoxazolinone (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
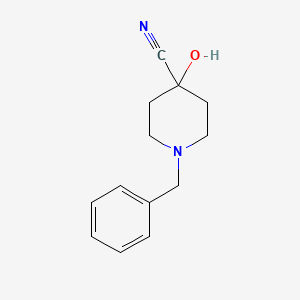
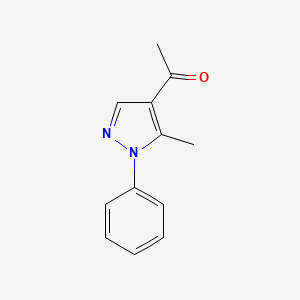

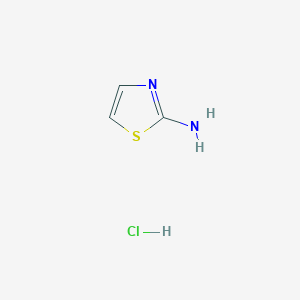
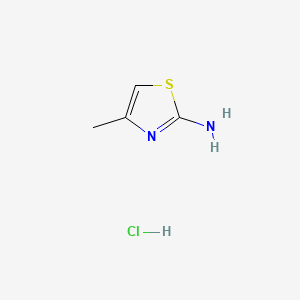
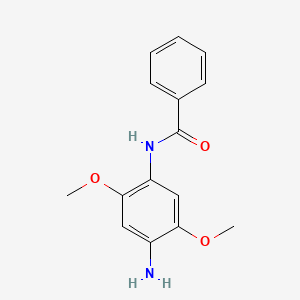

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)
